molecular formula C13H18O2 B8692169 Methyl p-pentylbenzoate CAS No. 26311-44-4

Methyl p-pentylbenzoate

Cat. No.: B8692169
CAS No.: 26311-44-4
M. Wt: 206.28 g/mol
InChI Key: STDGBCHZHMQCAE-UHFFFAOYSA-N
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Description

Methyl p-pentylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular ester is derived from benzoic acid and is characterized by a pentyl group attached to the benzene ring and a methyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-pentyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5COOH+CH3OHC6H5COOCH3+H2O\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3 + \text{H}_2\text{O} C6​H5​COOH+CH3​OH→C6​H5​COOCH3​+H2​O

In this reaction, concentrated sulfuric acid is often used as the catalyst to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of benzoic acid, 4-pentyl-, methyl ester can involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to separate the ester from the reaction mixture and purification techniques to remove any impurities.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Benzoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Nitro derivatives of the ester.

Scientific Research Applications

Methyl p-pentylbenzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-pentyl-, methyl ester involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Uniqueness: Methyl p-pentylbenzoate is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

26311-44-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 4-pentylbenzoate

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3

InChI Key

STDGBCHZHMQCAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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